Cas no 1286274-27-8 (Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)

Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate is a fluorinated nitroaromatic compound featuring a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group. Its key structural attributes include a 3-fluoro-2-nitrophenoxy moiety, which enhances reactivity in nucleophilic substitution and reduction reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The Boc group ensures stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce both fluorine and nitro functional groups, which are critical for modulating electronic and steric properties in target structures. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry.
Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate structure
1286274-27-8 structure
Product name:Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
CAS No:1286274-27-8
MF:C17H23FN2O5
Molecular Weight:354.373328447342
CID:4788367

Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
    • Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
    • インチ: 1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-14-6-4-5-13(18)15(14)20(22)23/h4-6,12H,7-11H2,1-3H3
    • InChIKey: IVFGFFUZCOWNHS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1[N+](=O)[O-])OCC1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 469
  • トポロジー分子極性表面積: 84.6
  • XLogP3: 3.5

Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM318476-1g
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
1286274-27-8 95%
1g
$350 2021-08-18
Fluorochem
063818-1g
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
1286274-27-8 95%
1g
£276.00 2022-03-01
Chemenu
CM318476-1g
tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
1286274-27-8 95%
1g
$408 2022-09-03

Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate 関連文献

Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylateに関する追加情報

Research Brief on Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS: 1286274-27-8)

Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate (CAS: 1286274-27-8) is a synthetic intermediate of growing importance in the pharmaceutical and chemical biology fields. This compound, characterized by its piperidine scaffold and nitro-fluorophenoxy moiety, has recently garnered attention due to its potential applications in drug discovery and development. Recent studies highlight its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of this compound in the synthesis of novel PI3K inhibitors. The tert-butyloxycarbonyl (Boc) protecting group and the fluorine-nitro aromatic system were found to be critical for modulating the compound's reactivity and binding affinity. The study demonstrated that derivatives of this intermediate exhibited promising activity against cancer cell lines, with IC50 values in the low micromolar range. These findings underscore its potential as a key intermediate in oncology drug development.

Another significant application of CAS 1286274-27-8 was reported in a 2024 ACS Chemical Biology paper, where it served as a precursor for the development of fluorescent probes targeting G-protein-coupled receptors (GPCRs). The nitro group was selectively reduced to an amine, enabling further functionalization with fluorophores. This approach allowed for real-time visualization of receptor dynamics in live cells, providing new insights into GPCR signaling mechanisms. The study emphasized the compound's adaptability in chemical biology tool development.

From a synthetic chemistry perspective, recent advances in the preparation of this compound have focused on optimizing yield and purity. A 2023 Organic Process Research & Development article detailed a streamlined synthesis route using continuous flow chemistry, achieving an 85% yield with >99% purity. This improvement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications. The authors noted that the fluorine atom's ortho-position to the nitro group played a crucial role in directing subsequent substitution reactions.

Looking ahead, the unique structural features of CAS 1286274-27-8 continue to inspire innovative applications. Current research directions include its incorporation into PROTACs (proteolysis-targeting chimeras) and covalent inhibitor design. Its compatibility with diverse chemical transformations positions it as a valuable asset in medicinal chemistry campaigns. However, researchers caution that further pharmacokinetic studies are needed to fully exploit its potential in drug development.

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